

Technical Guide: Solubility Profiling of 1-[4-(2-hydroxyethoxy)phenyl]ethanone

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Compound of Interest

Compound Name:	1-(4-(2-Hydroxyethoxy)phenyl)ethanone
CAS No.:	31769-45-6
Cat. No.:	B1598247

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Executive Summary & Compound Identity

Understanding the solubility of 1-[4-(2-hydroxyethoxy)phenyl]ethanone (also known as 4'-(2-Hydroxyethoxy)acetophenone) is critical for optimizing its use as a pharmaceutical intermediate and a precursor in photoinitiator synthesis (e.g., Irgacure 2959). This guide provides a predictive solubility analysis based on molecular topology and details a validated Laser Monitoring Protocol for precise empirical determination.

Chemical Profile

Property	Specification
Systematic Name	1-[4-(2-hydroxyethoxy)phenyl]ethanone
CAS Number	31769-45-6
Molecular Formula	C ₁₀ H ₁₂ O ₃
Molecular Weight	180.20 g/mol
Structural Features	Acetophenone core (lipophilic/aromatic); Hydroxyethoxy tail (hydrophilic/H-bond donor)

Predictive Solubility Analysis

Before initiating wet-lab experiments, a theoretical assessment based on the Functional Group Contribution method directs solvent selection.^[1] The molecule exhibits an "amphiphilic" character: the phenyl ring drives lipophilicity, while the terminal hydroxyl group and ether linkage enhance polarity.^[1]

Solvent Compatibility Matrix

Solvent Class	Representative Solvents	Predicted Solubility	Mechanistic Rationale
Polar Aprotic	DMSO, DMF, NMP	Very High	Strong dipole-dipole interactions; solvent accepts H-bonds from the solute's -OH group.
Polar Protic	Methanol, Ethanol, Isopropanol	High	"Like dissolves like"; formation of intermolecular Hydrogen Bond networks. [1]
Moderately Polar	Acetone, Ethyl Acetate, THF	Moderate to High	Good compatibility with the ketone and ether moieties; effective for crystallization. [1]
Chlorinated	Dichloromethane, Chloroform	Moderate	Solvation of the aromatic ring; useful for extraction but environmentally restricted. [1]
Non-Polar	Hexane, Heptane, Toluene	Low / Insoluble	Lack of H-bonding capability makes these poor solvents; ideal as anti-solvents for precipitation. [1]
Aqueous	Water	Low to Moderate	The hydrophobic phenyl ring limits water solubility, despite the hydrophilic tail. [1] Solubility increases significantly with temperature. [1]

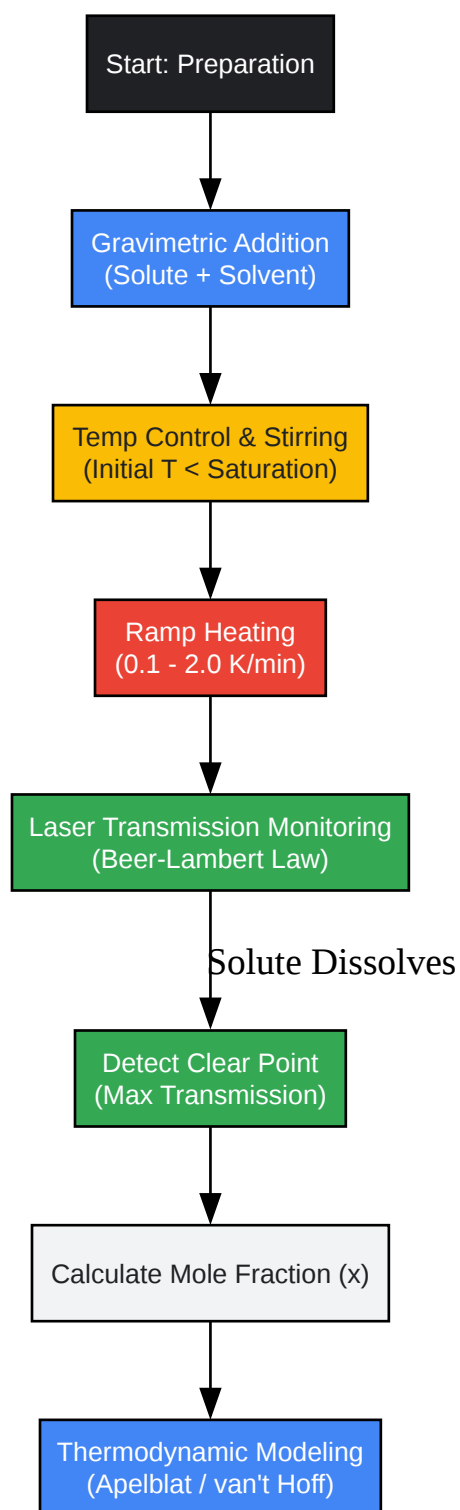
Core Experimental Protocol: Laser Monitoring Technique

For high-precision solubility data (essential for thermodynamic modeling), the Laser Monitoring Dynamic Method is superior to the static shake-flask method due to its speed and reproducibility.^[1]

Principles of Operation

This method detects the "Clear Point" (dissolution) and "Cloud Point" (nucleation) by monitoring the intensity of a laser beam passing through the solution.^[1] As the solute dissolves, light transmission increases; as it precipitates, transmission drops due to scattering.^[1]

Detailed Workflow



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Figure 1: Workflow for the Laser Monitoring Solubility Determination.

Step-by-Step Procedure

- Preparation: Calibrate the laser solubility apparatus (e.g., Dynochem or custom setup) using a standard like Acetaminophen to verify temperature accuracy.
- Gravimetric Loading: Accurately weigh the solute () and solvent () into a glass vessel.
 - Target Mass Fraction: Start with for low solubility solvents and up to for high solubility solvents.[1]
- Equilibration: Set the stirring speed to 400-600 rpm to ensure homogeneity without cavitation.
- Dynamic Heating: Ramp the temperature at a slow rate (e.g., 2 K/h) while continuously recording the laser transmission intensity.[1]
- Endpoint Detection: Identify the temperature () where the laser intensity stabilizes at its maximum value (indicating complete dissolution). [1]
- Repetition: Add a known amount of additional solute to the same vessel and repeat the heating ramp to obtain the next data point ().

Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated using thermodynamic models to calculate the enthalpy () and entropy () of dissolution.[1] These parameters are vital for process scale-up.

Mole Fraction Calculation

First, convert mass solubility to mole fraction (

):

Where

and

are the molecular weights of the solute and solvent, respectively.[1]

Modified Apelblat Equation

The modified Apelblat model is the industry standard for correlating solubility with temperature:

[1]

- A, B, C: Empirical parameters derived from regression analysis.
- T: Absolute temperature (Kelvin).[1]
- Utility: Provides excellent interpolation accuracy for crystallization cooling curves.[1]

van't Hoff Analysis

To determine the thermodynamic driving forces:

- Plot:

vs.

.

- Slope:

(Indicates if dissolution is endothermic or exothermic).[1]

- Intercept:

(Indicates the disorder change).[1]

Interpretation for 1-[4-(2-hydroxyethoxy)phenyl]ethanone:

- Positive

: Dissolution is endothermic (solubility increases with T).[1] This is expected for this compound in most organic solvents.[1]

- Positive

: Dissolution is entropy-driven, typical for crystalline solids dissolving in liquids.[1]

Process Implications

- Recrystallization: Based on the predictive profile, a binary solvent system of Ethanol (solvent) and Water (anti-solvent) is likely the most efficient purification method.[1] The compound dissolves readily in hot ethanol; adding water induces controlled nucleation as the mixture cools.[1]
- Synthesis: For reactions involving this intermediate (e.g., alkylation or Grignard reactions), THF or 2-MeTHF are recommended due to high solubility and chemical stability.[1]

References

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- Related Compound Data (Irgacure 2959): Cayman Chemical.[2] 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone Product Information. [Link](#)

- Synthesis & Properties: PrepChem. Synthesis of 4-[4-(2-Hydroxyethoxy)phenyl]butan-2-one. (Demonstrating ether linkage stability and solubility trends). [Link](#)

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